Bromobenzene-d5
Bromobenzene-d5
Bromobenzene-d5 is a deuterated derivative of bromobenzene having an isotopic purity of 99.5 atom% D. Temperature dependent 1H-NMR (Proton Nuclear Magnetic Resonance) spectra of calixarenes (p-tert-butylcalix-[4]- and calixarene) have been investigated in CDCl3 and bromobenzene-d5. Imaginary refractive indices, real refractive indices and other absorption quantities and imaginary molar polarizability spectra of liquid bromobenzene-d5 have been evaluated.
Brand Name:
Vulcanchem
CAS No.:
4165-57-5
VCID:
VC21083122
InChI:
InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D
SMILES:
C1=CC=C(C=C1)Br
Molecular Formula:
C6H5Br
Molecular Weight:
162.04 g/mol
Bromobenzene-d5
CAS No.: 4165-57-5
Cat. No.: VC21083122
Molecular Formula: C6H5Br
Molecular Weight: 162.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Bromobenzene-d5 is a deuterated derivative of bromobenzene having an isotopic purity of 99.5 atom% D. Temperature dependent 1H-NMR (Proton Nuclear Magnetic Resonance) spectra of calixarenes (p-tert-butylcalix-[4]- and calixarene) have been investigated in CDCl3 and bromobenzene-d5. Imaginary refractive indices, real refractive indices and other absorption quantities and imaginary molar polarizability spectra of liquid bromobenzene-d5 have been evaluated. |
|---|---|
| CAS No. | 4165-57-5 |
| Molecular Formula | C6H5Br |
| Molecular Weight | 162.04 g/mol |
| IUPAC Name | 1-bromo-2,3,4,5,6-pentadeuteriobenzene |
| Standard InChI | InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
| Standard InChI Key | QARVLSVVCXYDNA-RALIUCGRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H] |
| SMILES | C1=CC=C(C=C1)Br |
| Canonical SMILES | C1=CC=C(C=C1)Br |
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